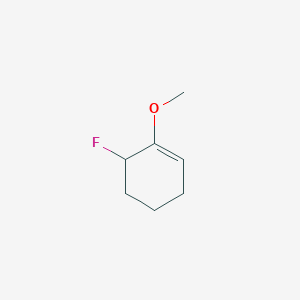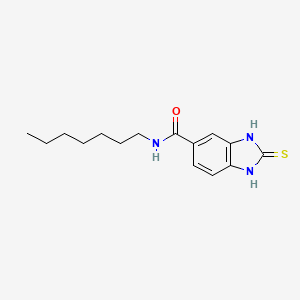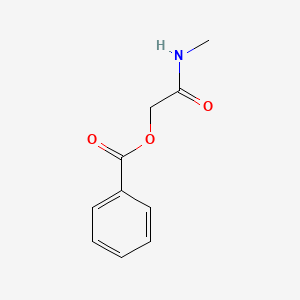
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentafluorophenyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one typically involves the reaction of 3-methyl-4-phenyl-3-buten-2-one with pentafluorophenyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pentafluorophenyl group is introduced to the butenone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pentafluorophenyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways and exert specific effects, making it a valuable compound for research in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Lacks the pentafluorophenyl group, making it less reactive in certain chemical reactions.
4-Methylpent-3-en-2-one: A simpler ketone with different reactivity and applications.
Uniqueness
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
110225-32-6 |
|---|---|
Formule moléculaire |
C11H7F5O |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
3-methyl-4-(2,3,4,5,6-pentafluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H7F5O/c1-4(5(2)17)3-6-7(12)9(14)11(16)10(15)8(6)13/h3H,1-2H3 |
Clé InChI |
JXYMVZQZDLOQBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)





![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)




![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
